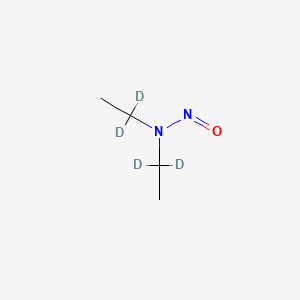

N-Nitrosodiethylamine-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C4H10N2O |

|---|---|

分子量 |

106.16 g/mol |

IUPAC 名称 |

N,N-bis(1,1-dideuterioethyl)nitrous amide |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2 |

InChI 键 |

WBNQDOYYEUMPFS-KHORGVISSA-N |

手性 SMILES |

[2H]C([2H])(C)N(C([2H])([2H])C)N=O |

规范 SMILES |

CCN(CC)N=O |

产品来源 |

United States |

Foundational & Exploratory

N-Nitrosodiethylamine-d4: An In-depth Technical Guide on the Core Mechanism of Action in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent hepatocarcinogen, the carcinogenic activity of which is intricately linked to its metabolic activation, subsequent DNA damage, and disruption of cellular signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of N-Nitrosodiethylamine-d4 (NDEA-d4), the deuterated isotopologue of NDEA. While the fundamental carcinogenic mechanism of NDEA-d4 is presumed to mirror that of its non-deuterated counterpart, the substitution of hydrogen with deuterium at the α-carbon position introduces a significant kinetic isotope effect. This effect primarily manifests as a decreased rate of metabolic activation by cytochrome P450 enzymes, which is anticipated to modulate its carcinogenic potency. This document details the metabolic activation pathways, DNA adduct formation, consequent cellular and genetic alterations, and the experimental methodologies employed in the study of NDEA-induced carcinogenesis, with a specific focus on the implications of deuteration.

Metabolic Activation of this compound

The carcinogenicity of NDEA, and by extension NDEA-d4, is contingent upon its metabolic activation, a process predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[1] The primary enzymes involved are CYP2E1 and CYP2A6.[2]

The metabolic activation of NDEA proceeds via α-hydroxylation of one of the ethyl groups. This initial step is considered the rate-limiting step in the activation process. The resulting α-hydroxy-N-nitrosodiethylamine is an unstable intermediate that spontaneously decomposes to yield an ethyldiazonium ion and acetaldehyde.[2][3] The highly reactive ethyldiazonium ion is the ultimate carcinogenic metabolite responsible for ethylating cellular macromolecules, most critically DNA.

Deuterium Isotope Effect:

The substitution of hydrogen with deuterium in NDEA-d4 at the α-carbon, the site of hydroxylation, is expected to exhibit a primary kinetic isotope effect. Studies on the closely related N-nitrosodimethylamine (NDMA) have demonstrated that deuteration significantly decreases its carcinogenicity.[4][5][6] This is attributed to a slower rate of metabolic activation. Specifically, deuteration of NDMA resulted in a 5-fold increase in the apparent Michaelis constant (Km) for its metabolism by CYP2E1, with no significant change in the maximum velocity (Vmax).[4][5] This indicates that the deuterated compound has a lower affinity for the active site of the enzyme, thereby reducing the efficiency of its metabolic activation. A similar effect is anticipated for NDEA-d4, leading to a reduced rate of formation of the ultimate carcinogenic ethyldiazonium ion.

Table 1: Kinetic Isotope Effect on the Metabolism of N-Nitrosodimethylamine (NDMA) by Rat Liver Microsomes

| Compound | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| N-Nitrosodimethylamine (NDMA) | 0.06 | 7.9 | [5] |

| N-Nitrosodimethylamine-d6 (NDMA-d6) | 0.30 (5-fold increase) | No significant change | [5] |

Note: This data is for NDMA and its deuterated form, serving as a model to infer the likely kinetic changes for NDEA-d4.

Metabolic Activation Pathway

Caption: Metabolic activation of NDEA-d4.

DNA Adduct Formation

The primary mechanism through which the ethyldiazonium ion initiates carcinogenesis is by covalently binding to DNA, forming DNA adducts.[1] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations.

The most significant pro-mutagenic DNA adducts formed by NDEA are O6-ethylguanine (O6-EtG) and O4-ethylthymidine (O4-EtT).[1] O6-EtG can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations. O4-EtT is also a highly persistent and miscoding lesion. The formation of these adducts is considered a critical event in the initiation of NDEA-induced carcinogenesis.

Due to the anticipated slower metabolic activation of NDEA-d4, the formation of these critical DNA adducts is expected to be reduced compared to an equimolar dose of NDEA. This reduction in DNA adduct levels would directly contribute to a lower carcinogenic potency.

DNA Adduct Formation Pathway

Caption: DNA adduct formation and mutagenesis.

Cellular and Molecular Consequences

The genetic alterations initiated by DNA adducts trigger a cascade of cellular and molecular events that drive the progression of carcinogenesis.

-

Oncogene Activation and Tumor Suppressor Gene Inactivation: The G:C to A:T transition mutations caused by NDEA-induced DNA adducts can activate proto-oncogenes, such as those in the ras family, and inactivate tumor suppressor genes, such as p53.[7][8] Mutations in these critical genes disrupt normal cell cycle control, apoptosis, and DNA repair, leading to uncontrolled cell proliferation and tumor development.

-

Oxidative Stress: The metabolism of NDEA can also induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[9] Oxidative stress can further damage DNA, lipids, and proteins, contributing to the carcinogenic process.

-

Inflammation: Chronic exposure to NDEA can lead to persistent inflammation in the liver. The inflammatory microenvironment can promote tumor growth and progression.

Signaling Pathways in NDEA-Induced Carcinogenesis

Caption: Key events in NDEA-d4 carcinogenesis.

Experimental Protocols

Detailed experimental protocols for studying the carcinogenicity of NDEA are well-established and can be adapted for NDEA-d4. These studies typically involve animal models, most commonly rodents.

In Vivo Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of NDEA-d4.

Methodology:

-

Animal Model: Male Fischer 344 rats are a commonly used model.

-

Compound Administration: NDEA-d4 is typically administered in the drinking water or via gavage. A range of doses should be used to establish a dose-response relationship. A parallel group receiving non-deuterated NDEA serves as a positive control, and a vehicle-only group as a negative control.

-

Duration: The study duration is typically long-term, often up to two years, to allow for tumor development.

-

Monitoring: Animals are monitored regularly for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded.

-

Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. All organs, with a particular focus on the liver and esophagus, are examined for gross lesions. Tissues are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.

DNA Adduct Analysis

Objective: To quantify the levels of specific DNA adducts in target tissues.

Methodology:

-

Animal Treatment: Animals are treated with a single or multiple doses of NDEA-d4 and NDEA.

-

Tissue Collection: At selected time points after administration, animals are euthanized, and target organs (e.g., liver) are collected and immediately frozen.

-

DNA Isolation: Genomic DNA is isolated from the tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: The isolated DNA is hydrolyzed to release the constituent nucleosides or bases.

-

Quantification: The levels of specific DNA adducts (e.g., O6-ethylguanine-d3) are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled internal standards is crucial for accurate quantification.

Experimental Workflow for Carcinogenicity Study

Caption: General workflow for an in vivo study.

Conclusion

The mechanism of action of this compound in carcinogenesis is fundamentally parallel to that of its non-deuterated analog, NDEA. The process is initiated by metabolic activation via cytochrome P450 enzymes to a reactive ethyldiazonium ion, which then forms pro-mutagenic DNA adducts. These adducts lead to genetic mutations that drive the carcinogenic process. However, the key distinction for NDEA-d4 lies in the kinetic isotope effect imparted by the deuterium substitution at the site of metabolic activation. This effect is anticipated to significantly reduce the rate of its bioactivation, leading to lower levels of DNA damage and consequently, a lower carcinogenic potency compared to NDEA. Further quantitative studies directly comparing the carcinogenicity and DNA adduct formation of NDEA and NDEA-d4 are warranted to fully elucidate the impact of this isotopic substitution. This understanding is critical for the risk assessment of deuterated compounds and for the design of safer chemicals in drug development and other industries.

References

- 1. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

N-Nitrosodiethylamine-d4 as a Deuterated Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitrosodiethylamine-d4 (NDEA-d4) as a deuterated internal standard for the quantitative analysis of N-Nitrosodiethylamine (NDEA). This document details the principles of isotopic dilution, experimental protocols for sample preparation and analysis, and data interpretation.

Introduction to Deuterated Internal Standards

In analytical chemistry, particularly in quantitative mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. Deuterated internal standards are isotopically labeled compounds that are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

The primary advantage of using a deuterated internal standard like NDEA-d4 for the quantification of NDEA is its ability to compensate for variations that can occur during sample preparation and analysis.[2][3] Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during extraction, derivatization, and injection, as well as similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[3][4] This co-elution and similar behavior lead to a more accurate and precise quantification of the target analyte.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | N-Nitrosodiethylamine (NDEA) | This compound (NDEA-d4) |

| Chemical Formula | C4H10N2O | C4H6D4N2O |

| Molecular Weight | 102.14 g/mol | 106.16 g/mol [5] |

| Monoisotopic Mass | 102.0793 Da | 106.1044 Da[5] |

| CAS Number | 55-18-5 | 1346603-41-5[5] |

| Appearance | Clear to slightly yellow liquid[6] | Not specified, expected to be similar to NDEA |

| Boiling Point | 177 °C[6] | Not specified, expected to be similar to NDEA |

| LogP | 0.48 | Not specified, expected to be similar to NDEA |

Principle of Isotopic Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotopic dilution. A known amount of the deuterated internal standard (NDEA-d4) is added to the sample containing an unknown amount of the analyte (NDEA). The sample is then processed and analyzed by mass spectrometry. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is used to calculate the concentration of the analyte in the original sample.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of NDEA using NDEA-d4 as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) methods.

Sample Preparation (for Pharmaceutical Drug Substances)

This protocol is a general guideline and may require optimization based on the specific drug matrix.

-

Weighing: Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.[2]

-

Internal Standard Spiking: Add a precise volume of NDEA-d4 internal standard solution to the tube.

-

Extraction: Add an appropriate extraction solvent (e.g., dichloromethane or a mixture of methanol and water).[2]

-

Vortexing: Vortex the mixture for 20 minutes at 2500 rpm to ensure thorough extraction.[2]

-

Centrifugation: Centrifuge the sample at approximately 10,000 rpm for 10 minutes to pellet any solid material.[2]

-

Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the analysis of NDEA in a variety of matrices.

| Parameter | Condition |

| Chromatographic Column | XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm, or equivalent[3] |

| Mobile Phase A | 0.1% Formic acid in deionized water[3] |

| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile (80:20, v/v)[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI)[3] |

| Ionization Mode | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosodiethylamine (NDEA) | 103.0 | 75.0 | -16[7] |

| This compound (NDEA-d4) | 107.0 | 77.0 | -16 [3] |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

GC-MS/MS offers an alternative approach, particularly for volatile nitrosamines.

| Parameter | Condition |

| Chromatographic Column | DB-WAX UI, 0.25 µm, 0.25 mm i.d. × 30 m, or equivalent[8] |

| Injector Temperature | 220 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | 40 °C (hold 1 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Ion Source | Electron Ionization (EI)[8] |

| Ionization Energy | 70 eV[8] |

| Ion Source Temperature | 230 °C[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosodiethylamine (NDEA) | 102.0 | 74.0 | -15 |

| This compound (NDEA-d4) | 106.0 | 78.0 | -15 |

Data Analysis and Quantification

The quantification of NDEA is achieved by creating a calibration curve. Standard solutions containing known concentrations of NDEA and a constant concentration of NDEA-d4 are prepared and analyzed. A calibration curve is generated by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d4 against the concentration of NDEA. The concentration of NDEA in the unknown sample is then determined from this calibration curve using the measured peak area ratio.

Method Validation Parameters

A robust analytical method requires thorough validation. Key parameters to assess include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[4] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[4] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of NDEA in various matrices, particularly in pharmaceutical products. Its use in isotopic dilution mass spectrometry-based methods provides a robust approach to mitigate the challenges associated with sample matrix effects and analytical variability. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for nitrosamine impurity testing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. fda.gov.tw [fda.gov.tw]

Comparative Carcinogenicity of N-Nitrosodiethylamine (NDEA) vs. N-Nitrosodiethylamine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen, the biological activity of which is intrinsically linked to its metabolic activation. This technical guide provides an in-depth analysis of the carcinogenicity of NDEA and its deuterated isotopologue, N-Nitrosodiethylamine-d4 (NDEA-d4). While extensive data are available for NDEA, confirming its carcinogenicity across multiple animal species, direct comparative studies on the carcinogenicity of NDEA-d4 are not available in the current body of scientific literature. However, based on the well-established principles of the kinetic deuterium isotope effect (KDIE) and supporting data from analogous deuterated nitrosamines, a significant reduction in the carcinogenic potential of NDEA-d4 is strongly predicted. This is attributed to the slower rate of metabolic activation at the deuterated α-carbon, a critical step in the formation of the ultimate carcinogenic electrophile. This guide synthesizes the available data for NDEA, outlines the theoretical basis for the reduced carcinogenicity of NDEA-d4, and provides detailed experimental methodologies and signaling pathways relevant to the study of these compounds.

Introduction to N-Nitrosodiethylamine (NDEA) Carcinogenicity

N-Nitrosodiethylamine is a member of the N-nitrosamine class of compounds and is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] It has been shown to induce tumors in a wide range of animal species, with the primary target organs being the liver, respiratory tract, kidneys, and esophagus.[1][2] The carcinogenic activity of NDEA is not direct; it requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its genotoxic effects.[3][4]

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of NDEA is initiated by its metabolic activation, a process predominantly catalyzed by CYP2E1 and CYP2A6.[5][6] The key initial step is the enzymatic hydroxylation of the α-carbon of one of the ethyl groups.[3] This α-hydroxylation results in an unstable intermediate, α-hydroxy-N-nitrosodiethylamine, which spontaneously decomposes to yield acetaldehyde and an ethyldiazonium ion.[3] The highly reactive ethyldiazonium ion is the ultimate carcinogenic species, acting as a potent electrophile that readily ethylates nucleophilic sites on DNA bases, forming DNA adducts.[7] The formation of these adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.

The Deuterium Isotope Effect on NDEA Metabolism and Carcinogenicity

The substitution of hydrogen with deuterium at the α-carbon of NDEA to form NDEA-d4 is expected to significantly impact its carcinogenicity due to the kinetic deuterium isotope effect (KDIE). The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in the α-hydroxylation catalyzed by CYP enzymes.[8] Consequently, the metabolic activation of NDEA-d4 is predicted to be considerably slower than that of NDEA.

While direct experimental data on the carcinogenicity of NDEA-d4 is lacking, extensive studies on the analogous compound, N-nitrosodimethylamine (NDMA), and its deuterated form (NDMA-d6) provide strong evidence for this effect. Deuteration of NDMA has been shown to decrease its carcinogenicity in vivo.[9][10] This is attributed to a slower rate of metabolism, which leads to reduced formation of DNA adducts in the liver.[10] Studies with NDMA-d6 have also demonstrated a metabolic shift, with a decrease in the activating demethylation pathway and an increase in the detoxification pathway of denitrosation.[11] A similar outcome is anticipated for NDEA-d4.

References

- 1. N-Nitrosodiethylamine (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]

- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N–nitrosodiethylamine cytochrome P450 induction and cytotoxicity evaluation in primary cultures of rat hepatocytes [repository.embuni.ac.ke]

- 5. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Deuterium isotope effect on denitrosation and demethylation of N-nitrosodimethylamine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosodiethylamine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analogue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended to serve as a critical resource for professionals in research and drug development, offering detailed insights into suppliers, purity specifications, and relevant experimental protocols. NDEA-d4 is primarily utilized as an internal standard in analytical chemistry, particularly for the sensitive and accurate quantification of NDEA in various matrices, including pharmaceutical products, environmental samples, and food products. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to those of NDEA, while its distinct mass allows for clear differentiation in mass spectrometry-based analyses.

Suppliers and Purity Specifications

The availability of high-purity this compound is crucial for its application as a reliable analytical standard. Several chemical suppliers offer this compound, with purity being a key specification for ensuring accurate and reproducible experimental results. The following table summarizes the available information on suppliers and their stated purity specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.

| Supplier | Product Code | Purity Specification | Analytical Method | CAS Number |

| LGC Standards | TRC-N525467 | >95% | HPLC | 1346603-41-5 |

| Toronto Research Chemicals (a subsidiary of LGC) | TRC-N525467 | >95% | HPLC, GC, NMR, MS | 1346603-41-5 |

| Simson Pharma Limited | - | High Quality (CoA provided) | - | 1346603-41-5 |

| Santa Cruz Biotechnology | sc-213173 | - (CoA available) | - | 1346603-41-5 |

| CRS Laboratories | CRSN1210 | - | - | 1346603-41-5 |

| Achemtek | MSK4926-100M | 98+% (as a solution) | - | 1346603-41-5 |

| InvivoChem | - | - | - | 1346603-41-5 |

| Merck (Sigma-Aldrich) | - | - | - | 1346603-41-5 |

Note: Purity specifications can vary by lot. It is imperative to consult the supplier and the Certificate of Analysis for the most accurate and up-to-date information.

Metabolic Activation and Signaling Pathway

N-Nitrosodiethylamine is a well-established procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes, predominantly CYP2E1 and CYP2A6. The metabolic process leads to the formation of a highly reactive electrophile that can form adducts with DNA, leading to mutations and the initiation of carcinogenesis. The deuterated form, NDEA-d4, is expected to follow the same metabolic pathway.

Experimental Protocols

This compound is a critical tool in various experimental contexts, from analytical chemistry to toxicology studies. Below are representative protocols for its use.

Analytical Protocol: Quantification of NDEA in Pharmaceutical Products by GC-MS

This protocol outlines the general steps for using NDEA-d4 as an internal standard for the quantification of NDEA in a drug substance or product.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known amounts of non-deuterated NDEA into a blank matrix (a sample of the drug product known to be free of NDEA).

-

Add a fixed amount of the NDEA-d4 internal standard stock solution to each calibration standard and to the test samples.

-

-

Sample Preparation:

-

Accurately weigh a portion of the homogenized drug product or active pharmaceutical ingredient (API).

-

Extract the nitrosamines using an appropriate solvent (e.g., dichloromethane) and a suitable extraction technique (e.g., sonication, vortexing).

-

Centrifuge the sample to separate the solid and liquid phases.

-

Transfer an aliquot of the supernatant to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a column suitable for the separation of volatile nitrosamines (e.g., a mid-polarity column).

-

Injector: Operate in splitless mode to maximize sensitivity.

-

Oven Program: Develop a temperature gradient to ensure good separation of NDEA from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor characteristic ions for both NDEA and NDEA-d4.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d4 against the concentration of NDEA in the calibration standards.

-

Determine the concentration of NDEA in the test samples by using the calibration curve and the measured peak area ratio in the samples.

-

Toxicological Protocol: In Vitro Genotoxicity Assessment

This protocol describes a method for assessing the genotoxic potential of a test compound in the presence of metabolic activation, where NDEA can be used as a positive control.

Methodology:

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human-derived cells like HepG2) in appropriate growth medium.

-

-

Metabolic Activation System (S9 Mix):

-

Prepare an S9 mix containing liver post-mitochondrial supernatant (S9 fraction) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters, and necessary cofactors (e.g., NADP+, glucose-6-phosphate).

-

-

Treatment:

-

Seed the cells in culture plates and allow them to attach.

-

Expose the cells to various concentrations of the test compound in the presence and absence of the S9 mix.

-

Include a negative control (solvent only) and a positive control (e.g., NDEA in the presence of S9 mix).

-

-

Genotoxicity Endpoint Assay:

-

After the treatment period, assess for genotoxic effects using an appropriate assay, such as:

-

Comet Assay: To detect DNA strand breaks.

-

Micronucleus Test: To detect chromosomal damage.

-

Ames Test (with specific bacterial strains): To assess mutagenicity.

-

-

-

Data Analysis:

-

Quantify the level of DNA damage or mutation frequency for each treatment group.

-

Compare the results from the test compound-treated groups to the negative and positive controls to determine the genotoxic potential.

-

Carcinogenicity Protocol: Induction of Hepatocellular Carcinoma in Rodents

This protocol outlines a general procedure for inducing liver tumors in rats using NDEA, a model often used in cancer research.[1][2][3][4][5]

Methodology:

-

Animal Model:

-

NDEA Administration:

-

Prepare a sterile solution of NDEA in saline.

-

Administer NDEA to the animals via intraperitoneal (i.p.) injection. A common dosing regimen to initiate hepatocarcinogenesis is a single high dose (e.g., 200 mg/kg body weight) or multiple lower doses.[3]

-

-

Promotion Phase (Optional):

-

Following initiation with NDEA, a promoting agent (e.g., phenobarbital in the drinking water) can be administered to accelerate tumor development.

-

-

Monitoring:

-

Monitor the animals regularly for signs of toxicity and tumor development. This can include body weight measurements and observation of general health.

-

-

Endpoint Analysis:

-

At a predetermined time point (e.g., several weeks to months after NDEA administration), euthanize the animals.

-

Perform a necropsy and collect the liver.

-

Analyze the liver for the presence of preneoplastic foci and tumors through histopathological examination (e.g., hematoxylin and eosin staining).

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals, particularly for the accurate quantification of the carcinogenic impurity NDEA. Its use as an internal standard in mass spectrometry-based analytical methods is well-established. Furthermore, the understanding of the metabolic activation of NDEA provides a basis for its use as a positive control in genotoxicity and carcinogenicity studies. The protocols provided in this guide offer a starting point for the implementation of NDEA-d4 in various research applications. It is essential for researchers to consult specific regulatory guidelines and published literature for detailed and validated methodologies relevant to their specific needs.

References

- 1. [PDF] Dose and time relationships for tumor induction in the liver and esophagus of 4080 inbred rats by chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine. | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dose-dependent effect of N'-Nitrosodiethylamine on hepatic architecture, RBC rheology and polypeptide repertoire in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: N-Nitrosodiethylamine-d4 Safety, Handling, and Experimental Considerations

This technical guide provides comprehensive safety information, handling precautions, and an overview of experimental applications for N-Nitrosodiethylamine-d4. The content is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Chemical Identification and Physical Properties

This compound is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent carcinogenic agent. It is primarily used as an internal standard in analytical chemistry and in metabolic and toxicological research. While the toxicological properties of the deuterated form have not been as extensively studied as its non-deuterated counterpart, it should be handled with the same high degree of caution.

Table 1: Physical and Chemical Properties of this compound and N-Nitrosodiethylamine

| Property | This compound | N-Nitrosodiethylamine |

| Appearance | Clear, slightly yellow liquid[1][2] | Clear, slightly yellow liquid[1][2] |

| CAS Number | 1346603-41-5[3] | 55-18-5[4] |

| Molecular Formula | C₄²H₄H₆N₂O[3] | C₄H₁₀N₂O[5] |

| Molecular Weight | 106.16 g/mol [3] | 102.14 g/mol [2] |

| Boiling Point | Not available | 177 °C[5][6] |

| Density | Not available | 0.95 g/cm³[4][5] |

| Water Solubility | Not available | 106 g/L at 24°C[7] |

| Vapor Pressure | Not available | 5.7 mmHg[2] |

| Log Kₒw | Not available | 0.48[1][7] |

Hazard Identification and Toxicological Data

N-Nitrosodiethylamine is classified as a potent carcinogen and mutagen.[5] It is toxic if swallowed and is suspected of causing genetic defects.[4][8] The primary health risks are associated with its ability to alkylate DNA, leading to mutations and the initiation of carcinogenesis.[5] It is reasonably anticipated to be a human carcinogen.[1]

Table 2: Toxicological Data for N-Nitrosodiethylamine

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 220 mg/kg | Rat | [4][8] |

| Carcinogenicity | Group 2A (Probably carcinogenic to humans) | IARC | [4][5] |

| Mutagenicity | Mutagenic for mammalian somatic cells and bacteria/yeast | [9] | |

| Target Organs | Liver, Lungs, Kidneys, Gastrointestinal Tract | Animal studies | [9][10] |

Safe Handling and Storage Workflow

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The following diagram outlines the essential workflow for safe handling and storage.

Caption: Workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls : All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II, B2 biological safety cabinet to prevent inhalation exposure.[11][12] The ventilation system should be 100% exhausted.[11]

-

Gloves : Double gloving with nitrile or latex gloves is required.[11] For handling the concentrated compound, butyl rubber or SilverShield® gloves are recommended as NDEA can attack nitrile rubber.[11]

-

Protective Clothing : A lab coat, scrubs, or a full suit should be worn to protect the skin.[11]

-

Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[11]

-

Respiratory Protection : If engineering controls are not available or during a spill, a respirator with organic vapor and P100 cartridges (e.g., 3M #60926) or a supplied-air respirator should be used.[11]

Emergency Response Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

-

Inhalation : Move the individual to fresh air.[9]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting.[11]

-

Action : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8][9]

Spill and Leak Cleanup Workflow

The following diagram details the steps to be taken in the event of a spill.

Caption: Logical workflow for responding to a spill of this compound.

Experimental Protocols and Methodologies

This compound is often used as an internal standard for the quantitative analysis of NDEA in various matrices. Furthermore, NDEA is a model compound for inducing carcinogenesis in animal studies. The methodologies below are generalized protocols.

In Vivo Carcinogenicity Study Workflow

NDEA is widely used to induce liver tumorigenesis in animal models, particularly rodents.[5]

Methodology:

-

Animal Acclimatization : Animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) are acclimatized for at least one week before the experiment.

-

Compound Preparation : N-Nitrosodiethylamine is dissolved in a sterile vehicle, such as saline or corn oil, to the desired concentration. All preparation must be done in a chemical fume hood.

-

Administration : The NDEA solution is administered to the animals, typically via intraperitoneal (IP) injection or in drinking water. A common protocol involves a single IP injection for liver cancer initiation studies.

-

Animal Monitoring : Animals are monitored daily for signs of toxicity. Body weight is typically recorded weekly.

-

Sample Collection : At predetermined time points (e.g., 6-9 months for tumor development), animals are euthanized. Blood and tissues, particularly the liver, are collected for histopathological and molecular analysis.

-

Waste Handling : All animal waste and bedding are treated as hazardous for at least 24-72 hours post-administration and disposed of accordingly.[11][12]

Caption: Workflow for a typical in vivo NDEA-induced carcinogenicity experiment.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a common method to assess the mutagenic potential of a chemical.

Methodology:

-

Strain Selection : Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to specific types of mutations.

-

S9 Fraction Preparation : Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This fraction contains metabolic enzymes required to activate NDEA into its mutagenic form.

-

Pre-incubation : In a test tube, combine the test compound (NDEA), the bacterial strain, and the S9 mix. This mixture is pre-incubated for a specific period (e.g., 20 minutes) to allow for metabolic activation.[14]

-

Plating : The mixture is then added to a top agar and poured onto a minimal glucose agar plate.

-

Incubation : The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting : The number of revertant colonies (his+ revertants) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for assessing the mutagenicity of NDEA using the Ames test.

Disposal Considerations

All waste containing this compound must be treated as hazardous carcinogenic waste.

-

Contaminated Materials : All disposable items such as gloves, absorbent pads, pipette tips, and vials must be collected in a designated, sealed hazardous waste container.[12]

-

Unused Compound : Unused or expired this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[11]

-

Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of as hazardous waste.[11]

References

- 1. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osha.gov [osha.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. agilent.com [agilent.com]

- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Table 4, Properties of N-Nitrosodiethylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. nj.gov [nj.gov]

- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. N-NITROSODIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. geneticsmr.org [geneticsmr.org]

Toxicological Profile of N-Nitrosodiethylamine-d4: An In-depth Technical Guide

Disclaimer: This document summarizes the toxicological profile of N-Nitrosodiethylamine (NDEA). The deuterated form, N-Nitrosodiethylamine-d4 (NDEA-d4), is primarily used as an internal standard in analytical chemistry for the quantification of NDEA. Due to the nature of isotopic labeling, the fundamental toxicological properties of NDEA-d4 are presumed to be equivalent to those of NDEA. The data presented herein is derived from studies conducted on NDEA.

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized carcinogen and mutagen.[1] Its toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of reactive electrophilic species that can damage DNA. This document provides a comprehensive overview of the toxicological data for NDEA, including quantitative toxicity values, detailed experimental protocols for key assays, and a visualization of its metabolic activation pathway. This guide is intended for researchers, scientists, and professionals involved in drug development and toxicological research.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of N-Nitrosodiethylamine.

Table 1: Acute Toxicity of N-Nitrosodiethylamine

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 200 - 280 | [2] |

| Mouse | Oral | 200 | |

| Rat | Intraperitoneal | 100 - 200 | [2] |

Table 2: Carcinogenicity of N-Nitrosodiethylamine in Rodents

| Species/Strain | Route of Administration | Dosing Regimen | Primary Target Organ(s) | Tumor Type | Reference |

| Wistar Rat | Intraperitoneal | 200 mg/kg (single dose) followed by observation | Liver | Hepatocellular Carcinoma | [2][3] |

| Wistar Rat | Intraperitoneal | 100 mg/kg/week for 2 weeks | Liver | Hepatocellular Carcinoma | [2] |

| F344 Rat | Drinking Water | 0.01 - 1 ppm for lifetime | Liver, Esophagus | Liver Neoplasms, Esophageal Neoplasms | [4][5] |

| Sprague-Dawley Rat | Intraperitoneal | 70 mg/kg/week for 10 weeks | Liver | Hepatocellular Carcinoma | [6] |

Table 3: Genotoxicity of N-Nitrosodiethylamine

| Assay Type | Test System | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium TA100, TA1535 (with S9 activation) | 25 - 1000 µ g/plate | Positive | [7] |

| Comet Assay | Male C57BL/6N Mice (in vivo) | 1 and 3 mg/kg/day for 2 days | Positive (Increased % tail DNA in liver) | [8] |

| Transgenic Rodent Mutation Assay | Big Blue® Mice (in vivo) | 0.1, 1, and 3 mg/kg/day for 28 days | Positive (Increased cII mutant frequency in liver) | [8] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from studies demonstrating the mutagenicity of NDEA.[7][9][10]

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains TA100 and TA1535

-

N-Nitrosodiethylamine

-

S9 fraction from the liver of hamsters induced with phenobarbital/β-naphthoflavone

-

Cofactor solution (NADP, Glucose-6-phosphate)

-

Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

-

Minimal glucose agar plates

-

Gastight incubation chambers

Procedure:

-

Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation Mixture (S9 Mix): Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Pre-incubation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and the test substance at various concentrations (e.g., 25, 100, 250, 500, 1000 µ g/plate ).

-

Incubation: Seal the tubes in a gastight chamber and pre-incubate at 37°C for 30 minutes with gentle shaking.

-

Plating: After pre-incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.

In Vivo Comet Assay

This protocol is based on studies evaluating NDEA-induced DNA damage in mice.[8]

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Male C57BL/6N mice

-

N-Nitrosodiethylamine

-

Normal melting point agarose

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis unit

Procedure:

-

Animal Dosing: Administer NDEA to mice by oral gavage at various doses (e.g., 1 and 3 mg/kg/day) for two consecutive days. A vehicle control group should be included.

-

Tissue Collection and Cell Isolation: Three hours after the final dose, euthanize the mice and perfuse the liver with a cold buffer. Isolate hepatocytes using standard procedures.

-

Slide Preparation: Mix a suspension of isolated hepatocytes with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate towards the anode, forming a "comet" shape. Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail (% tail DNA).

Liver Carcinogenicity Study in Rats

This protocol is a representative model for inducing hepatocellular carcinoma with NDEA.[2][3]

Objective: To assess the carcinogenic potential of NDEA in a long-term rodent bioassay.

Materials:

-

Male Wistar rats

-

N-Nitrosodiethylamine

-

Standard laboratory diet and water

Procedure:

-

Animal Acclimation: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the start of the study.

-

Dosing:

-

Initiation: Administer a single intraperitoneal injection of NDEA at a dose of 200 mg/kg body weight.

-

Promotion (optional but common): Two weeks after initiation, provide a promoting agent in the diet or drinking water (e.g., 2-acetylaminofluorene) for a specified period, often combined with a partial hepatectomy.

-

Chronic Exposure Model: Alternatively, administer NDEA in the drinking water at concentrations ranging from 0.01 to 1 ppm for the lifetime of the animals.[4][5]

-

-

Observation: Monitor the animals daily for clinical signs of toxicity. Record body weight and food/water consumption weekly.

-

Termination: The study is typically terminated after a predefined period (e.g., 16-20 weeks for initiation-promotion models, or at the end of the natural lifespan for chronic exposure models).

-

Necropsy and Histopathology: At termination, perform a full necropsy on all animals. Collect the liver and other major organs, weigh them, and preserve them in formalin. Process the liver for histopathological examination to identify and classify preneoplastic lesions (e.g., glutathione S-transferase placental form-positive foci) and hepatocellular carcinomas.

Mandatory Visualizations

Metabolic Activation of N-Nitrosodiethylamine

The primary mechanism of NDEA's carcinogenic and mutagenic activity involves its metabolic activation by cytochrome P450 enzymes in the liver.[11][12] This process leads to the formation of a highly reactive ethyl diazonium ion, which can then alkylate DNA, forming DNA adducts that can lead to mutations if not repaired.

References

- 1. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dose-dependent effect of N'-Nitrosodiethylamine on hepatic architecture, RBC rheology and polypeptide repertoire in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsci.org [medsci.org]

- 4. [PDF] Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. | Semantic Scholar [semanticscholar.org]

- 5. Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Mutagenicity of N-nitrosodiethylamine in the Ames test with S. typhimurium TA1535 is due to volatile metabolites and is not dependent on cytochrome P4502E1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Nitrosamines Using N-Nitrosodiethylamine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of various nitrosamine impurities in pharmaceutical products. The use of N-Nitrosodiethylamine-d4 (NDEA-d4) as an isotope-labeled internal standard ensures accuracy and precision in the quantification of N-Nitrosodiethylamine (NDEA) and other nitrosamines. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection, and is applicable to a range of active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug products. Consequently, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels.[2][3] LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines. The use of stable isotope-labeled internal standards, such as NDEA-d4, is critical for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Experimental Workflow

The overall workflow for the analysis of nitrosamines using NDEA-d4 as an internal standard is depicted below.

Caption: Experimental workflow for nitrosamine analysis.

Detailed Protocols

Preparation of Standard Solutions

a. NDEA-d4 Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of NDEA-d4 into a 10 mL amber volumetric flask.[5] Dissolve and dilute to volume with methanol.[5] Store this solution in a freezer and protect it from light.[5]

b. Internal Standard Working Solution (e.g., 200 ng/mL): Mix an appropriate volume of the NDEA-d4 stock solution and other desired deuterated internal standards and dilute with methanol to achieve the final concentration.[5]

c. Nitrosamine Standard Stock Solution (e.g., 1000 µg/mL): Prepare individual stock solutions for each target nitrosamine by accurately weighing approximately 10 mg of each reference standard into separate 10 mL amber volumetric flasks and diluting to volume with methanol.

d. Intermediate and Working Standard Solutions: Prepare a mixed intermediate standard solution from the individual stock solutions. Serially dilute the intermediate solution with a suitable diluent (e.g., 10% methanol or a mixture of methanol and water) to prepare a series of calibration standards at different concentration levels (e.g., 2.5, 5.0, 10.0, 20.0, 25.0, and 50.0 ng/mL).[6] Each calibration standard should contain a constant concentration of the internal standard working solution (e.g., 20 ng/mL).[6]

Sample Preparation

The following protocol is a general guideline and may need to be adapted based on the specific drug product matrix.

-

Sample Weighing: Grind the sample (e.g., tablets) into a fine powder using a mortar and pestle.[4] Accurately weigh approximately 250 mg of the powdered sample into a 15 mL polypropylene centrifuge tube.[4][6]

-

Internal Standard Spiking: Add a known volume (e.g., 0.25 mL) of the internal standard working solution to the centrifuge tube.[4][6]

-

Extraction: Add 0.25 mL of methanol, vortex the mixture thoroughly, and sonicate for 5 minutes.[4][6]

-

Dilution and Further Extraction: Add 4.5 mL of deionized water to the tube and sonicate for an additional 5 minutes.[6]

-

Centrifugation: Centrifuge the sample at a force of ≥3000 x g for 5 minutes.[4][6]

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an amber HPLC vial for LC-MS/MS analysis.[4][6]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrument and nitrosamines being analyzed.

a. Liquid Chromatography Conditions

| Parameter | Value |

| Column | XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 cm (or equivalent)[4][6] |

| Mobile Phase A | 0.1% Formic acid in deionized water[4][6][7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile and methanol (2:8, v/v)[6] |

| Flow Rate | 0.400 mL/min[7] |

| Injection Volume | 15 µL[7] |

| Column Temperature | 40 °C[7] |

| Autosampler Temperature | 10 °C |

| Needle Wash | 80:20 Methanol:Water[7] |

| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the nitrosamines. The column is then re-equilibrated to the initial conditions.[6] |

b. Mass Spectrometry Conditions

| Parameter | Value |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI)[4][6] |

| Polarity | Positive Ion Mode[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 400 °C[6] |

| Nebulizer Current | 5 µA[6] |

MRM Transitions for NDEA and NDEA-d4:

The specific precursor and product ions (MRM transitions) for NDEA and NDEA-d4 need to be optimized on the mass spectrometer being used. An example is provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NDEA | To be determined | To be determined |

| NDEA-d4 | To be determined | To be determined |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (NDEA-d4) against the concentration of the analyte in the calibration standards. The concentration of the nitrosamines in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of various nitrosamines using an LC-MS/MS method with deuterated internal standards.

| Nitrosamine | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| NDMA | 20 ng/g | 50 ng/g | 80-120[6] |

| NDEA | 20 ng/g | 50 ng/g | 80-120[6] |

| NMBA | 20 ng/g | 50 ng/g | 80-120[6] |

| NMPA | 20 ng/g | 50 ng/g | 80-120[6] |

| NDIPA | 20 ng/g | 50 ng/g | 80-120[6] |

| NEIPA | 20 ng/g | 50 ng/g | 80-120[6] |

| NDPA | 20 ng/g | 50 ng/g | 80-120[6] |

| NDBA | 20 ng/g | 50 ng/g | 80-120[6] |

Note: LOD, LOQ, and recovery values are highly matrix-dependent and should be determined for each specific application.[6]

Signaling Pathway and Logical Relationships

The use of an internal standard in quantitative analysis follows a clear logical relationship to ensure accuracy.

Caption: Logic of using an internal standard for quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of nitrosamine impurities in pharmaceutical products. The detailed protocol and performance characteristics presented in this application note can be used as a starting point for method development and validation in a regulated laboratory environment. Adherence to good laboratory practices and proper method validation are essential to ensure the accuracy and reliability of the results.

References

- 1. agilent.com [agilent.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. fda.gov.tw [fda.gov.tw]

- 5. fda.gov.tw [fda.gov.tw]

- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Pharmaceuticals using N-Nitrosodiethylamine-d4 as an Internal Standard

Abstract

This application note provides a detailed protocol for the quantification of the genotoxic impurity N-Nitrosodiethylamine (NDEA) in pharmaceutical drug products. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products. The protocol described herein is a composite methodology synthesized from established practices and regulatory guidelines for nitrosamine analysis.[1][2][3][4][5]

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[6] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for the presence of nitrosamine impurities in drug products.[2][3] N-Nitrosodiethylamine (NDEA) is a small-molecule nitrosamine impurity that has been detected in some pharmaceutical products, leading to product recalls.[6]

Accurate and sensitive analytical methods are crucial for the detection and quantification of NDEA at trace levels to ensure patient safety and regulatory compliance. The use of an isotopically labeled internal standard, such as this compound (NDEA-d4), is a widely accepted approach to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[7][8][9] This application note details a comprehensive LC-MS/MS method for this purpose.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte and therefore exhibits similar behavior during sample preparation, chromatography, and ionization. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific drug product matrices.

Reagents and Materials

-

N-Nitrosodiethylamine (NDEA) reference standard

-

This compound (NDEA-d4) internal standard

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Drug product for analysis

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI)

Standard Solution Preparation

-

NDEA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDEA reference standard in methanol.

-

NDEA-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDEA-d4 in methanol.[8]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the NDEA stock solution with a suitable solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with the NDEA-d4 internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation

The following is a general procedure for a solid dosage form. The specific details may need to be adjusted based on the drug product's formulation.

-

Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific dose (e.g., 500 mg of the active pharmaceutical ingredient) into a centrifuge tube.[10]

-

Spiking: Add a known volume of the NDEA-d4 internal standard working solution to the sample.

-

Extraction: Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

-

Vortexing/Sonication: Vortex and/or sonicate the sample to ensure complete dissolution of the NDEA and NDEA-d4.

-

Centrifugation: Centrifuge the sample to pelletize any undissolved excipients.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Method

The following are typical starting conditions. Method development and validation are required for specific applications.

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | APCI or ESI, Positive Ion Mode |

| MS/MS Transitions | Monitor at least two specific precursor-to-product ion transitions for both NDEA and NDEA-d4 for confident identification and quantification. |

Example MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NDEA | 103.1 | 75.1 |

| NDEA-d4 | 107.1 | 79.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of NDEA to NDEA-d4 against the concentration of NDEA in the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.995.[8]

-

Quantification: Determine the peak area ratio of NDEA to NDEA-d4 in the prepared samples. Use the calibration curve to calculate the concentration of NDEA in the sample.

-

Reporting: The final concentration of NDEA in the drug product is typically reported in ng/g (ppb) or µg/g (ppm) of the drug substance.

Method Performance Characteristics

The following table summarizes typical method performance characteristics that should be evaluated during method validation according to ICH Q2(R1) guidelines.[11]

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | ≤ 15% |

Quantitative Data Summary

The following tables provide a summary of quantitative data for NDEA analysis from various sources. These values are indicative and may vary depending on the specific matrix and analytical instrumentation.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for NDEA

| Analytical Method | Drug Substance/Product | LOD (ppm) | LOQ (ppm) | Reference |

| GC-MS | Valsartan | 0.01 | 0.05 | [8] |

| GC-MS | Olmesartan Medoxomil | 0.10 | 0.31 | [12] |

| LC-MS/MS | Generic API & Capsules | 0.154-0.560 ng/mL | 0.438-1.590 ng/mL | [11] |

Table 2: Recovery Data for NDEA

| Analytical Method | Drug Substance/Product | Spike Level | Mean Recovery (%) | Reference |

| GC-MS | Olmesartan Medoxomil | Not Specified | 97.6 - 106.7 | [12] |

| LC-MS/MS | Generic API & Capsules | Not Specified | 90 - 107 | [11] |

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of NDEA in pharmaceutical products. Proper method development and validation are essential to ensure reliable results that meet regulatory requirements. This application note serves as a comprehensive guide for implementing such a method in a laboratory setting. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the highest quality data for the safety assessment of pharmaceuticals.

References

- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. skpharmteco.com [skpharmteco.com]

- 5. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]

- 6. shimadzu.com [shimadzu.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. fda.gov [fda.gov]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. fda.gov [fda.gov]

- 11. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. soeagra.com [soeagra.com]

Application Note and Protocol for the Determination of N-Nitrosodiethylamine (NDEA) in Environmental Water Samples using Isotope Dilution with N-Nitrosodiethylamine-d4 (NDEA-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a member of the nitrosamine family, a class of compounds that are probable human carcinogens.[1][2] The presence of NDEA in environmental water sources, often as a disinfection byproduct from water treatment processes, is a significant public health concern.[1][3] Consequently, robust and sensitive analytical methods are required for the accurate quantification of NDEA at trace levels (ng/L) in various water matrices, including drinking water, surface water, and wastewater.[1][4]

This document provides a detailed protocol for the analysis of NDEA in environmental water samples. The method employs solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Quantification is achieved through the highly specific and accurate technique of isotope dilution, using N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard.[1] This approach effectively compensates for matrix effects and variations in extraction efficiency, ensuring high-quality data.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-nitrosamines, including NDEA, in water samples using methods similar to the one described in this protocol. These values are provided for guidance and may vary depending on the specific instrumentation, water matrix, and laboratory conditions.

| Parameter | GC-MS/MS | LC-MS/MS | Reference(s) |

| Method Detection Limit (MDL) | 0.4 - 4 ng/L | 0.1 - 12 ng/L | [3][7][8] |

| Limit of Quantification (LOQ) | 3.05 - 9.81 ng/L | 1.23 - 4.12 ng/L | [4][6] |

| Recovery | 71.5% - 88.0% | 67% - 89% | [5][6] |

| Relative Standard Deviation (RSD) | 2.29% - 3.64% | 1.9% - 5.3% | [5][6] |

| Linearity (R²) | > 0.9990 | > 0.996 | [5][6] |

Experimental Workflow

Caption: Overall workflow for the analysis of NDEA in environmental water samples.

Experimental Protocols

Sample Collection and Preservation

-

Sample Collection : Collect water samples in 1-liter amber glass bottles to prevent photodegradation of nitrosamines.

-

Preservation : Immediately after collection, cool the samples to 4°C.[9] If the water has been treated with chlorine, a dechlorinating agent such as sodium thiosulfate should be added to the collection bottle prior to sampling to prevent further formation of nitrosamines.[10]

-

Holding Time : Samples should be extracted as soon as possible, ideally within 7 days of collection.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Internal Standard Spiking : To a 500 mL aliquot of the water sample, add a known concentration of NDEA-d4 internal standard solution (e.g., 20 ng/L).

-

Filtration : Filter the sample through a 0.22 µm membrane filter to remove particulate matter.[5]

-

SPE Cartridge Conditioning : Condition an SPE cartridge containing activated charcoal or graphitized carbon by passing methanol followed by deionized water through the cartridge.[6][11]

-

Sample Loading : Load the filtered and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Drying : After loading, dry the SPE cartridge thoroughly by passing nitrogen gas or applying a vacuum for an extended period (e.g., 45 minutes).[12]

-

Elution : Elute the trapped analytes from the SPE cartridge with a suitable organic solvent, such as dichloromethane.[6][11]

-

Concentration : Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[11]

-

Reconstitution : The final extract can be solvent-exchanged into a solvent compatible with the analytical instrument (e.g., methanol for LC-MS/MS).

Instrumental Analysis: GC-MS/MS Method

-

Gas Chromatograph (GC) Conditions :

-

Column : A polar capillary column, such as one with a polyethylene glycol phase (e.g., SUPELCOWAX).[6]

-

Injection : Large volume injection is often used to enhance sensitivity.[13]

-

Carrier Gas : Helium.

-

Temperature Program : An optimized temperature gradient to ensure separation of NDEA from other nitrosamines and matrix components.

-

-

Mass Spectrometer (MS/MS) Conditions :

Instrumental Analysis: LC-MS/MS Method

-

Liquid Chromatograph (LC) Conditions :

-

Mass Spectrometer (MS/MS) Conditions :

Quality Control

-

Method Blank : An aliquot of reagent water carried through the entire analytical process to check for contamination.

-

Laboratory Fortified Blank (LFB) : A reagent water sample spiked with known concentrations of NDEA and NDEA-d4 to assess method performance.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD) : Aliquots of a sample are spiked with known concentrations of NDEA to evaluate the effect of the sample matrix on the analytical method.

-

Internal Standard Recovery : The recovery of NDEA-d4 should be monitored for each sample to ensure the efficiency of the extraction process.

Conclusion

The protocol detailed in this application note provides a reliable and sensitive framework for the quantification of N-Nitrosodiethylamine in environmental water samples. The use of isotope dilution with NDEA-d4 is critical for achieving accurate and precise results, especially at the low ng/L concentrations relevant to public health and environmental monitoring. The choice between GC-MS/MS and LC-MS/MS will depend on the available instrumentation and specific requirements of the analysis. Adherence to stringent quality control measures is essential for ensuring the validity of the generated data.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. gcms.cz [gcms.cz]

- 3. Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 5. lcms.cz [lcms.cz]

- 6. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]